molecular formula C9H7F3O2 B15069086 1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one

1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B15069086
M. Wt: 204.15 g/mol
InChI Key: FFXMONMLVYRMBE-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone is a chemical compound characterized by the presence of a hydroxy group, a trifluoromethyl group, and an ethanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone typically involves several steps:

    Synthetic Routes: The compound can be synthesized through the Friedel-Crafts acylation of 3-hydroxy-5-trifluoromethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at a low to moderate range to control the reaction rate and yield.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Common Reagents and Conditions: Reactions typically involve reagents such as acids, bases, oxidizing agents, and reducing agents, under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions include oxidized or reduced derivatives, substituted phenyl compounds, and various intermediates useful in further chemical synthesis.

Scientific Research Applications

1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and signal transduction.

    Effects: The compound’s effects are mediated through its ability to alter the function of its molecular targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone can be compared with other similar compounds:

    Similar Compounds: Compounds such as 3-hydroxy-5-trifluoromethylphenylboronic acid and 3-hydroxy-5-trifluoromethylphenylurea share structural similarities.

    Uniqueness: The presence of the ethanone moiety in 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone distinguishes it from these similar compounds, imparting unique chemical properties and reactivity.

    Applications: While similar compounds may have overlapping applications, the specific structure of 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone allows for distinct uses in synthesis and research.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

1-[3-hydroxy-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H7F3O2/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6/h2-4,14H,1H3

InChI Key

FFXMONMLVYRMBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)O)C(F)(F)F

Origin of Product

United States

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